Cas no 2247102-51-6 (2-Piperidin-4-ylpropanedinitrile;hydrochloride)

2-Piperidin-4-ylpropanedinitrile;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-Piperidin-4-ylpropanedinitrile;hydrochloride

- 2-(piperidin-4-yl)propanedinitrile hydrochloride

- Z3386904452

-

- インチ: 1S/C8H11N3.ClH/c9-5-8(6-10)7-1-3-11-4-2-7;/h7-8,11H,1-4H2;1H

- InChIKey: DFHGTKBIGUBUOZ-UHFFFAOYSA-N

- ほほえんだ: Cl.N1CCC(C(C#N)C#N)CC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 194

- トポロジー分子極性表面積: 59.6

2-Piperidin-4-ylpropanedinitrile;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6494590-0.05g |

2-(piperidin-4-yl)propanedinitrile hydrochloride |

2247102-51-6 | 95.0% | 0.05g |

$88.0 | 2025-03-21 | |

| Aaron | AR027ZCT-50mg |

2-(piperidin-4-yl)propanedinitrile hydrochloride |

2247102-51-6 | 95% | 50mg |

$146.00 | 2025-02-15 | |

| Aaron | AR027ZCT-500mg |

2-(piperidin-4-yl)propanedinitrile hydrochloride |

2247102-51-6 | 95% | 500mg |

$511.00 | 2025-02-15 | |

| 1PlusChem | 1P027Z4H-500mg |

2-(piperidin-4-yl)propanedinitrile hydrochloride |

2247102-51-6 | 95% | 500mg |

$499.00 | 2024-05-25 | |

| Aaron | AR027ZCT-5g |

2-(piperidin-4-yl)propanedinitrile hydrochloride |

2247102-51-6 | 95% | 5g |

$1901.00 | 2025-02-15 | |

| 1PlusChem | 1P027Z4H-100mg |

2-(piperidin-4-yl)propanedinitrile hydrochloride |

2247102-51-6 | 95% | 100mg |

$219.00 | 2024-05-25 | |

| 1PlusChem | 1P027Z4H-10g |

2-(piperidin-4-yl)propanedinitrile hydrochloride |

2247102-51-6 | 95% | 10g |

$2564.00 | 2024-05-25 | |

| 1PlusChem | 1P027Z4H-50mg |

2-(piperidin-4-yl)propanedinitrile hydrochloride |

2247102-51-6 | 95% | 50mg |

$166.00 | 2024-05-25 | |

| Enamine | EN300-6494590-0.1g |

2-(piperidin-4-yl)propanedinitrile hydrochloride |

2247102-51-6 | 95.0% | 0.1g |

$132.0 | 2025-03-21 | |

| Enamine | EN300-6494590-0.25g |

2-(piperidin-4-yl)propanedinitrile hydrochloride |

2247102-51-6 | 95.0% | 0.25g |

$188.0 | 2025-03-21 |

2-Piperidin-4-ylpropanedinitrile;hydrochloride 関連文献

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

2-Piperidin-4-ylpropanedinitrile;hydrochlorideに関する追加情報

Introduction to 2-Piperidin-4-ylpropanedinitrile;hydrochloride (CAS No: 2247102-51-6)

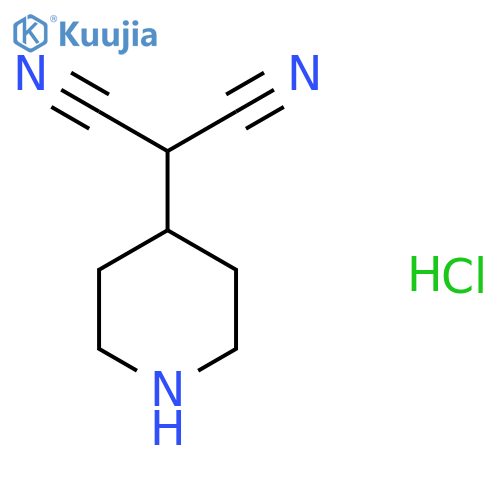

2-Piperidin-4-ylpropanedinitrile;hydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 2247102-51-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structure of 2-Piperidin-4-ylpropanedinitrile;hydrochloride consists of a piperidine ring substituted with a propanedinitrile moiety at the 4-position, further modified by a hydrochloride salt. This unique structural framework contributes to its distinct chemical properties and reactivity, which are exploited in synthetic chemistry and drug design. The piperidine core is a common pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors, thereby modulating physiological processes.

In recent years, there has been growing interest in piperidine derivatives due to their potential as scaffolds for developing novel therapeutic agents. The compound 2-Piperidin-4-ylpropanedinitrile;hydrochloride has been investigated for its possible role in the synthesis of small-molecule inhibitors targeting various diseases. Its versatility as a building block allows chemists to modify its structure to develop compounds with enhanced pharmacokinetic profiles and reduced toxicity.

One of the most compelling aspects of 2-Piperidin-4-ylpropanedinitrile;hydrochloride is its utility in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can block aberrant signaling cascades without affecting normal cellular processes. The piperidine ring in 2-Piperidin-4-ylpropanedinitrile;hydrochloride provides a suitable platform for designing such inhibitors due to its ability to form hydrogen bonds and hydrophobic interactions with kinase active sites.

Recent studies have highlighted the importance of scaffold diversity in drug discovery programs. Compounds like 2-Piperidin-4-ylpropanedinitrile;hydrochloride offer a rich structural diversity that can be leveraged to identify novel lead compounds. High-throughput screening (HTS) and virtual screening techniques have been employed to identify potential hits from large libraries of piperidine derivatives. The hydrochloride salt form of this compound enhances its compatibility with HTS platforms, facilitating rapid evaluation of its biological activity.

The synthesis of 2-Piperidin-4-ylpropanedinitrile;hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and cyclization processes. The use of advanced catalytic systems has improved the efficiency of these synthetic steps, making it possible to produce this compound on a scalable basis. Advances in green chemistry principles have also influenced the synthesis process, emphasizing the use of environmentally benign reagents and solvents.

In addition to its applications in drug discovery, 2-Piperidin-4-ylpropanedinitrile;hydrochloride has shown promise as a material for developing novel agrochemicals. Piperidine derivatives are known for their ability to interact with biological targets in plants, making them effective as herbicides or pesticides. By modifying the structure of this compound, researchers can tailor its activity to target specific pests or weeds while minimizing harm to crops.

The hydrochloride salt form of 2-Piperidin-4-ylpropanedinitrile;hydrochloride enhances its stability under various storage conditions, making it more practical for industrial applications. This stability is crucial for ensuring consistent performance in pharmaceutical formulations and agrochemical products. Furthermore, the solubility provided by the hydrochloride salt allows for easier formulation into liquid or semi-solid dosage forms, improving patient compliance and bioavailability.

As research continues to uncover new therapeutic targets and applications, the demand for specialized compounds like 2-Piperidin-4-ylpropanedinitrile;hydrochloride is expected to grow. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of novel drugs based on piperidine derivatives. These collaborations can facilitate knowledge sharing and resource pooling, accelerating the translation of laboratory discoveries into clinical applications.

The regulatory landscape for pharmaceutical compounds also plays a significant role in shaping research priorities. Compliance with guidelines set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures that drugs are safe and effective before reaching patients. Researchers working with compounds like 2-Piperidin-4-ylpropanedinitrile;hydrochloride must navigate these regulatory requirements carefully to bring new therapies to market.

In conclusion, 2-Piperidin-4-ylpropanedinitrile;hydrochlorride (CAS No: 2247102-51-6) represents a promising chemical entity with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate in drug design, particularly for developing kinase inhibitors targeting various diseases. As research progresses, this compound will likely continue to play a significant role in advancing therapeutic strategies across multiple disciplines.

2247102-51-6 (2-Piperidin-4-ylpropanedinitrile;hydrochloride) 関連製品

- 953001-96-2(2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-bromothiophene-2-carboxylate)

- 476439-20-0(N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)

- 2839156-49-7(Imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride)

- 1190299-36-5(3-(5-fluoro-2-hydroxyphenyl)prop-2-enal)

- 2171172-96-4((2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid)

- 2097888-53-2(N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide)

- 1020252-42-9(3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole)

- 52538-09-7(3H-Imidazo[4,5-c]pyridine, 2,3-dimethyl-)

- 162246-79-9(Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate)

- 1181738-47-5(4-(4-bromophenyl)-1-chlorobutan-2-one)